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Compound of Interest

Compound Name: 3-Dimethylaminophenol

Cat. No.: B024353 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 3-Dimethylaminophenol sourced

from various suppliers. The objective is to offer an independent evaluation of the material's

spectral characteristics, which are crucial for its identification, purity assessment, and

application in research and development. The data presented herein is based on publicly

available information and representative spectra from established databases.

Executive Summary
3-Dimethylaminophenol (CAS No. 99-07-0) is a key intermediate in the synthesis of various

dyes and pharmaceuticals.[1] Ensuring the identity and purity of this reagent is paramount for

the reliability and reproducibility of experimental results. This guide compares the spectroscopic

properties of 3-Dimethylaminophenol using Nuclear Magnetic Resonance (NMR), Fourier-

Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy. While direct side-by-

side spectral data from major suppliers such as Sigma-Aldrich, Thermo Fisher Scientific, and

TCI Chemicals is not always publicly available, this guide utilizes representative spectra from

public databases to establish a baseline for comparison. Certificates of Analysis from suppliers

typically confirm the material's identity and purity via these techniques.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 3-Dimethylaminophenol. This

data is compiled from publicly accessible spectral databases and should be considered
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representative. Researchers are encouraged to obtain lot-specific Certificates of Analysis from

their suppliers for precise data.

¹H NMR Spectroscopy
Table 1: ¹H NMR (Proton NMR) Data for 3-Dimethylaminophenol in CDCl₃.

Chemical Shift
(ppm)

Multiplicity Integration Assignment Data Source

~7.10 t 1H Ar-H ChemicalBook[1]

~6.35 m 2H Ar-H ChemicalBook[1]

~6.25 m 1H Ar-H ChemicalBook[1]

~2.95 s 6H -N(CH₃)₂ ChemicalBook[1]

(variable) br s 1H -OH

Note: The chemical shift of the hydroxyl (-OH) proton is variable and may exchange with

residual water in the solvent.

FTIR Spectroscopy
Table 2: Key FTIR Peaks for 3-Dimethylaminophenol (KBr Pellet).
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Wavenumber
(cm⁻¹)

Intensity Assignment Data Source

3300-3500 Broad O-H stretch PubChem[2]

2800-3000 Medium
C-H stretch (aromatic

and aliphatic)
PubChem[2]

1600-1620 Strong
C=C stretch

(aromatic)
PubChem[2]

1480-1520 Strong
C=C stretch

(aromatic)
PubChem[2]

1180-1220 Strong C-N stretch PubChem[2]

1150-1170 Strong C-O stretch PubChem[2]

UV-Vis Spectroscopy
Table 3: UV-Vis Absorption Data for 3-Dimethylaminophenol in Methanol.

λmax (nm)
Molar Absorptivity
(ε)

Solvent Data Source

~285 Not specified Methanol SpectraBase[3]

~240 Not specified Methanol SpectraBase[3]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this

guide. These represent standard procedures and may be adapted based on the specific

instrumentation and sample characteristics.

¹H NMR Spectroscopy Protocol
Sample Preparation:

Weigh approximately 5-10 mg of the 3-Dimethylaminophenol sample.
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Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing

0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Typical for a 400 MHz Spectrometer):

Pulse Program: A standard single-pulse sequence (e.g., 'zg30').

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on the sample concentration.

Spectral Width: 0-12 ppm.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Integrate the signals and determine the chemical shifts and multiplicities.

FTIR Spectroscopy Protocol (KBr Pellet Method)
Sample Preparation:

Thoroughly dry high-purity potassium bromide (KBr) powder in an oven at ~110°C for at

least 2 hours and cool in a desiccator.

In an agate mortar, grind 1-2 mg of the 3-Dimethylaminophenol sample until a fine

powder is obtained.

Add approximately 100-200 mg of the dried KBr powder to the mortar and mix thoroughly

with the sample by gentle grinding.
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Transfer the mixture to a pellet-forming die.

Press the powder under high pressure (typically 8-10 tons) for several minutes to form a

transparent or translucent pellet.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Mount the KBr pellet in the spectrometer's sample holder.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance.

UV-Vis Spectroscopy Protocol
Sample Preparation:

Prepare a stock solution of 3-Dimethylaminophenol in spectroscopic grade methanol at

a concentration of approximately 1 mg/mL.

From the stock solution, prepare a dilute solution (e.g., 0.01-0.05 mg/mL) in methanol. The

final concentration should be adjusted to yield an absorbance in the range of 0.2-1.0 at the

λmax.

Data Acquisition:

Use a dual-beam UV-Vis spectrophotometer.

Fill a quartz cuvette with the spectroscopic grade methanol to be used as the reference

(blank).

Fill a second quartz cuvette with the prepared sample solution.

Scan the sample from 400 nm to 200 nm.

Identify the wavelength(s) of maximum absorbance (λmax).
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Visualized Experimental Workflow
The following diagrams illustrate the general workflows for the spectroscopic analyses

described.

Caption: General workflow for the spectroscopic analysis of 3-Dimethylaminophenol.
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Caption: Relationship between molecular structure and spectroscopic information.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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